6-Hydrazinyl-2-methylpyrimidin-4-OL is synthesized from basic pyrimidine derivatives and hydrazine hydrate, making it an important building block in organic chemistry. It belongs to a broader class of compounds that exhibit potential biological activities, including antimicrobial and anticancer properties, which are currently under investigation for therapeutic applications.
The synthesis of 6-Hydrazinyl-2-methylpyrimidin-4-OL typically involves several key steps:
This synthetic pathway highlights the compound's accessibility for further research and application development.
The molecular structure of 6-Hydrazinyl-2-methylpyrimidin-4-OL can be described as follows:
The InChI key for this compound is RSZIADAQOIEXHP-UHFFFAOYSA-N, and its SMILES representation is CC1=NC(=O)N(C(=N1)N)C(O)=C
. These structural details facilitate computational modeling and docking studies in drug design .
6-Hydrazinyl-2-methylpyrimidin-4-OL participates in various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for 6-Hydrazinyl-2-methylpyrimidin-4-OL involves several biological interactions:
These mechanisms suggest its potential as a therapeutic agent against various diseases.
The physical and chemical properties of 6-Hydrazinyl-2-methylpyrimidin-4-OL include:
The compound exhibits notable stability under standard laboratory conditions but should be handled with care due to its reactive functional groups.
6-Hydrazinyl-2-methylpyrimidin-4-OL has diverse applications across several scientific fields:
This broad range of applications underscores the importance of ongoing research into this compound's capabilities and uses in various scientific domains.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: